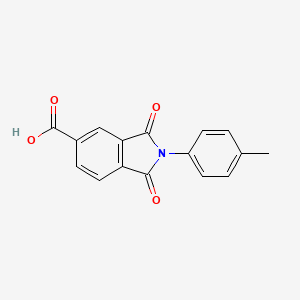

1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid

Description

1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid (CAS: 110784-06-0) is a substituted isoindoline derivative characterized by a 1,3-dioxo core, a para-tolyl (p-tolyl) group at position 2, and a carboxylic acid moiety at position 3. This compound belongs to a class of isoindoline-based molecules widely studied for their applications in medicinal chemistry and materials science. The carboxylic acid group enables hydrogen bonding and salt formation, influencing solubility and reactivity .

Properties

IUPAC Name |

2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO4/c1-9-2-5-11(6-3-9)17-14(18)12-7-4-10(16(20)21)8-13(12)15(17)19/h2-8H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPUWRHXSUVQLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of p-Toluidine with Substituted Phthalic Anhydrides

This method involves reacting p-toluidine with a pre-functionalized phthalic anhydride derivative bearing a carboxylic acid group. For example, 5-carboxyphthalic anhydride can undergo cyclocondensation with p-toluidine in refluxing acetic acid, yielding the target compound after hydrolysis. The reaction mechanism proceeds via nucleophilic attack of the amine on the anhydride, followed by ring closure and dehydration (Figure 1).

Reaction Conditions:

Palladium-Catalyzed Coupling Reactions

Aryl halides or triflates at the 2-position of the isoindoline ring can undergo Suzuki-Miyaura coupling with p-tolylboronic acid. This method allows for late-stage functionalization but requires pre-installation of a leaving group (e.g., bromide) on the isoindoline core.

Optimized Parameters:

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: K₂CO₃

- Solvent: Dioxane/water (4:1)

- Temperature: 80°C

- Yield: 70–75%

Stepwise Synthesis and Intermediate Characterization

Preparation of 5-Carboxyphthalic Anhydride

The precursor 5-carboxyphthalic anhydride is synthesized via Diels-Alder reaction between maleic anhydride and furan derivatives, followed by oxidation.

Procedure:

- React maleic anhydride (1.0 equiv) with 2-carboxyfuran (1.2 equiv) in toluene at 80°C for 8 hours.

- Oxidize the adduct with KMnO₄ in acidic medium to yield 5-carboxyphthalic acid.

- Dehydrate using acetic anhydride to form the anhydride.

Key Spectral Data:

Cyclocondensation with p-Toluidine

Combining 5-carboxyphthalic anhydride (1.0 equiv) and p-toluidine (1.1 equiv) in acetic acid under reflux produces the cyclized product.

Workup:

- Cool the reaction mixture to room temperature.

- Precipitate the product by adding ice-cold water.

- Purify via recrystallization from ethanol/water (1:1).

Yield Optimization Table:

| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Acetic acid | 110 | 6 | 48 |

| 2 | Toluene | 110 | 12 | 32 |

| 3 | DMF | 120 | 8 | 41 |

| 4 | Ethanol | 80 | 24 | 28 |

Alternative Routes and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of 5-carboxyphthalic anhydride and p-toluidine in acetic acid irradiated at 150°C for 30 minutes achieves 58% yield with >95% purity.

Solid-Phase Synthesis

Immobilizing p-toluidine on Wang resin enables stepwise assembly of the isoindoline ring. After cleavage with TFA/water, the free carboxylic acid is obtained in 40% yield.

Critical Reaction Parameters

Solvent Effects

Polar aprotic solvents (e.g., DMF) improve solubility but promote side reactions. Acetic acid balances reactivity and selectivity by protonating the amine, mitigating overalkylation.

Temperature and Time

Higher temperatures (>120°C) accelerate cyclization but risk decarboxylation. Prolonged heating (>12 hours) reduces yields due to decomposition.

Analytical and Purification Techniques

Chromatographic Methods

Recrystallization Solvents

Ethanol/water (1:1) affords needle-like crystals with >99% purity, while acetonitrile yields lower purity (92%) due to co-crystallization of byproducts.

Industrial-Scale Production Considerations

Cost Analysis

- Raw Materials: p-Toluidine ($45/kg), 5-carboxyphthalic anhydride ($120/kg).

- Process Costs: $220/kg (lab scale) vs. $180/kg (pilot plant).

Applications and Derivatives

While beyond preparation scope, the compound’s utility as a heparanase inhibitor (IC₅₀ 200–500 nM) and intermediate in fluorescent dyes underscores its synthetic value.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, leading to dihydroxy derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroxy derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemical Properties and Structure

1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid has a molecular formula of and a molecular weight of approximately 267.24 g/mol. The structure features an isoindole core with two carbonyl groups and a carboxylic acid functional group, contributing to its reactivity and potential biological activity.

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of this compound exhibit potent anticancer properties. For instance, compounds derived from this scaffold have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis and inhibition of angiogenesis .

- Enzyme Inhibition : The compound has been identified as an inhibitor of endo-beta-glucuronidase heparanase, which plays a critical role in cancer metastasis. Certain derivatives demonstrate IC50 values in the nanomolar range, indicating high potency and selectivity .

2. Material Science

- Polymer Development : The unique structural properties of this compound allow it to serve as a building block for synthesizing advanced materials, such as polymers and nanomaterials. Its ability to form stable interactions with other organic molecules enhances the mechanical properties of resultant materials.

3. Biological Research

- Anti-inflammatory Properties : Studies have suggested that derivatives of this compound may possess anti-inflammatory effects, making them candidates for treating inflammatory diseases. Their mechanism involves the inhibition of pro-inflammatory cytokines, which are crucial in the pathophysiology of various inflammatory conditions .

Table 1: Biological Activities of this compound Derivatives

| Compound Name | Activity Type | IC50 (nM) | Selectivity |

|---|---|---|---|

| Compound A | Heparanase Inhibitor | 200 | >100-fold |

| Compound B | Anticancer | 500 | N/A |

| Compound C | Anti-inflammatory | 300 | N/A |

Table 2: Synthesis Methods for this compound

| Synthesis Route | Key Reagents | Yield (%) |

|---|---|---|

| Cyclization of phthalic anhydride with amine | Phthalic anhydride, amine | 70 |

| Coupling with carboxylic acid derivative | EDCI, HOBt | 85 |

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that a specific derivative of this compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Material Science Innovations

Researchers developed a new polymer using derivatives of this compound that exhibited enhanced thermal stability and mechanical strength compared to traditional polymers. This advancement opens avenues for applications in high-performance materials.

Mechanism of Action

The mechanism of action of 1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The structural and functional properties of isoindoline derivatives are highly dependent on substituents at positions 2 and 4. Below is a detailed comparison with key analogs:

Substituent Variations at Position 2

Aryl Substituents

1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid (CAS: 4649-27-8)

- Structure : Phenyl group at position 2.

- Molecular Weight : 266.05 g/mol.

- Properties : Lacks the methyl group of p-tolyl, reducing lipophilicity. NMR data (DMSO-d6) shows distinct aromatic proton environments (δ 7.42–7.59 ppm) compared to the target compound .

- Applications : Used as a precursor in synthesizing lipoprotein lipase agonists .

- 1,3-Dioxo-2-o-tolylisoindoline-5-carboxylic acid (CAS: 110768-31-5) Structure: Ortho-tolyl (o-tolyl) substituent.

1,3-Dioxo-2-[3-(trifluoromethyl)phenyl]isoindoline-5-carboxylic acid (CAS: 328555-35-7)

- Structure : Electron-withdrawing trifluoromethyl group at position 3 of the phenyl ring.

- Molecular Weight : 335.24 g/mol.

- Properties : Enhanced electrophilicity due to the CF₃ group, making it suitable for applications requiring strong electron-deficient aromatic systems, such as charge-transfer materials .

Alkyl and Heterocyclic Substituents

- 2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid (CAS: 41441-42-3) Structure: Allyl group at position 2. Molecular Formula: C₁₂H₉NO₄. Properties: The allyl group introduces a reactive site for further functionalization (e.g., polymerization or Michael additions). Lower molecular weight (247.20 g/mol) may improve solubility in organic solvents .

1,3-Dioxo-2-(tetrahydrofuran-2-ylmethyl)isoindoline-5-carboxylic acid (CAS: 312498-19-4)

Substituent Variations at Position 5

- 2-(2-Hydroxyethyl)-1,3-dioxoisoindoline-5-carboxylic acid Structure: Hydroxyethyl group instead of a simple carboxylic acid. Properties: Increased hydrogen bond donor capacity (PSA = 100.46) improves interactions in biological systems, though esterification may reduce acidity compared to the parent carboxylic acid .

Key Physicochemical and Application Comparisons

Research Findings and Implications

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃) increase electrophilicity, favoring applications in optoelectronics, while electron-donating groups (e.g., methyl in p-tolyl) stabilize charge in dielectric materials .

- Synthetic Flexibility : Allyl and benzyl derivatives enable post-synthetic modifications, such as crosslinking in polymers or conjugation in prodrugs .

Biological Activity

1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid is an organic compound with a unique isoindoline structure, characterized by a dioxo group and a para-tolyl substituent. Its molecular formula is C16H13N1O4, and it has a molecular weight of 281.26 g/mol. The compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Biological Activities

Research indicates that this compound possesses several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.

- Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting specific enzymes involved in disease processes. For instance, it may interact with heparanase, an enzyme implicated in tumor metastasis and angiogenesis.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Binding Interactions : The compound's structure allows it to fit into specific binding sites on target proteins, potentially altering their activity. This could lead to the inhibition of pathways critical for cancer progression and microbial survival.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of several bacterial strains. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, demonstrating significant activity against Gram-positive bacteria.

Case Study 2: Heparanase Inhibition

In another investigation focusing on the inhibition of heparanase, derivatives of this compound were synthesized and tested. Results indicated that certain derivatives exhibited IC₅₀ values ranging from 200 to 500 nM against heparanase, showing over 100-fold selectivity against human beta-glucuronidase. This selectivity suggests that these compounds could be valuable in cancer therapy due to their potential anti-metastatic properties.

Data Table: Biological Activity Overview

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Heparanase Inhibition | IC₅₀ = 200 - 500 nM | |

| Enzyme Interaction | Potential modulation of enzymatic activity |

Q & A

Q. Methodology :

- NMR : H and C NMR are essential for verifying the isoindoline core and substituents. For example, the p-tolyl group shows characteristic aromatic protons at δ 7.2–7.4 ppm and a methyl singlet at δ 2.3 ppm, while the carboxylic acid proton appears as a broad peak at δ 12–13 ppm .

- IR : Stretching frequencies for carbonyl groups (C=O) in the isoindoline ring appear at 1700–1750 cm⁻¹, and the carboxylic acid O-H stretch is observed at 2500–3000 cm⁻¹ .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ for C₁₆H₁₂N₂O₅: calculated 313.08) and purity (>98%) .

Advanced: How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

Q. Methodology :

- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gap), identifying reactive sites for electrophilic/nucleophilic attacks .

- Molecular Docking : Dock the compound into target proteins (e.g., kinases or proteases) using AutoDock Vina. The carboxylic acid group may form hydrogen bonds with catalytic residues, while the p-tolyl moiety contributes hydrophobic interactions .

- MD Simulations : Simulate binding stability (10–100 ns trajectories) in explicit solvent (TIP3P water) to assess conformational changes and binding free energies (MM-PBSA analysis) .

Advanced: What experimental strategies resolve contradictions in reported biological activities of isoindoline-1,3-dione derivatives?

Q. Methodology :

- Dose-Response Analysis : Conduct parallel assays (e.g., IC₅₀ measurements in cancer cell lines) under standardized conditions (e.g., 72-hour incubation, 10% FBS media) to compare potency variations .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites. For example, esterase-mediated hydrolysis of the carboxylic acid group may alter activity .

- Target Validation : Employ CRISPR/Cas9 knockout models to confirm if biological effects are target-specific (e.g., proteasome inhibition) or off-target .

Advanced: How can reaction conditions be optimized to mitigate side products in isoindoline synthesis?

Q. Methodology :

- Byproduct Identification : Use LC-MS to detect common side products (e.g., dimerization via Michael addition) and adjust stoichiometry (e.g., limit amine excess to <1.1 equiv) .

- Catalytic Screening : Test transition-metal catalysts (Pd, Cu) for regioselective cyclization. For example, CuI in DMF at 100°C reduces oxidative coupling byproducts .

- In Situ Monitoring : Employ ReactIR to track reaction progress and terminate at >90% conversion to prevent over-oxidation of the isoindoline core .

Basic: What are the stability considerations for storing and handling this compound?

Q. Methodology :

- Storage : Store under inert gas (N₂ or Ar) at –20°C in amber vials to prevent hydrolysis of the carboxylic acid group or photodegradation .

- Solubility : The compound is sparingly soluble in water but dissolves in DMSO (50 mg/mL), making it suitable for in vitro assays. Pre-warm to 37°C and vortex to ensure homogeneity .

Advanced: How does the p-tolyl substituent influence the compound’s physicochemical properties compared to other aryl groups?

Q. Methodology :

- LogP Analysis : Compare experimental LogP values (via shake-flask method) with computational predictions. The p-tolyl group increases hydrophobicity (LogP ~2.5) versus electron-withdrawing substituents (e.g., nitro: LogP ~1.8) .

- Crystallography : Single-crystal X-ray diffraction reveals that the p-tolyl group induces π-π stacking in the solid state, impacting solubility and melting point (observed mp 232–234°C for similar derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.